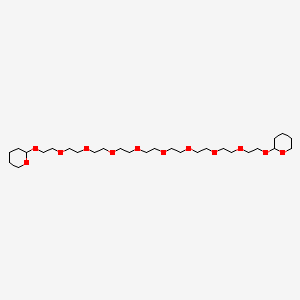
Thp-peg9-thp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thp-peg9-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thp-peg9-thp is synthesized through a series of chemical reactions involving the attachment of tetrahydropyranyl (THP) groups to a polyethylene glycol (PEG) chain. The process typically involves the use of protective groups and specific reaction conditions to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified through various chromatographic techniques to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Thp-peg9-thp undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the PEG chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the THP groups can lead to the formation of aldehydes or carboxylic acids .
Applications De Recherche Scientifique
Thp-peg9-thp has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
Thp-peg9-thp functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating its levels within the cell .
Comparaison Avec Des Composés Similaires
Thp-peg8-thp: Similar structure but with a shorter PEG chain.
Thp-peg10-thp: Similar structure but with a longer PEG chain.
Ms-peg9-thp: Contains a mesylate group instead of a second THP group
Uniqueness: Thp-peg9-thp is unique due to its specific PEG chain length and the presence of two THP groups, which provide optimal properties for use in PROTAC synthesis. The compound’s structure allows for efficient protein degradation and high selectivity in targeting specific proteins .
Propriétés
Formule moléculaire |
C28H54O12 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C28H54O12/c1-3-7-37-27(5-1)39-25-23-35-21-19-33-17-15-31-13-11-29-9-10-30-12-14-32-16-18-34-20-22-36-24-26-40-28-6-2-4-8-38-28/h27-28H,1-26H2 |
Clé InChI |
QYGWICKIIYVGHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




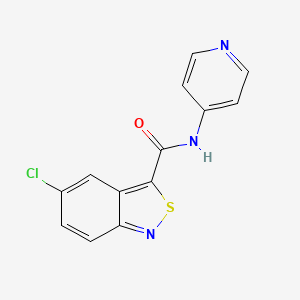

![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
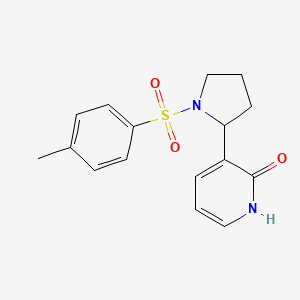

![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)

![[[(1Z)-1-(3-Chlorophenyl)-1-propenyl]oxy](1,1-dimethylethyl)dimethyl-silane; 1-Chloro-3-[(1Z)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propen-1-yl]benzene](/img/structure/B15061800.png)
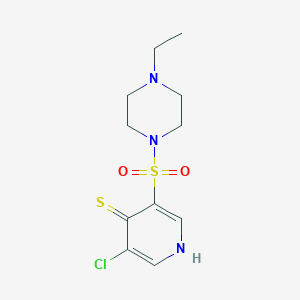
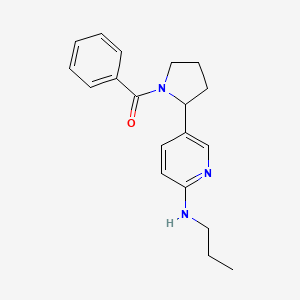
![2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15061816.png)
